molecular formula C25H30BrN3O B11176851 2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11176851
M. Wt: 468.4 g/mol
InChI Key: JMXILXHTEKDJGS-UHFFFAOYSA-N
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Description

2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with the dihydroquinoline moiety under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazine or bromophenyl derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The piperazine ring and bromophenyl group are known to interact with various receptors and enzymes, modulating their activity. The dihydroquinoline moiety may also play a role in the compound’s biological effects by interacting with different cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydroquinoline moiety, in particular, sets it apart from other piperazine derivatives .

Properties

Molecular Formula

C25H30BrN3O

Molecular Weight

468.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone

InChI

InChI=1S/C25H30BrN3O/c1-18-5-10-23-22(15-18)19(2)16-25(3,4)29(23)24(30)17-27-11-13-28(14-12-27)21-8-6-20(26)7-9-21/h5-10,15-16H,11-14,17H2,1-4H3

InChI Key

JMXILXHTEKDJGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)Br

Origin of Product

United States

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